2-(4-Chloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline
Description
2-(4-Chloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound featuring a tetrahydroisoquinoline core fused with a 4-chloro-1,3,5-triazine moiety.
Properties
Molecular Formula |
C12H11ClN4 |
|---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
2-(4-chloro-1,3,5-triazin-2-yl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C12H11ClN4/c13-11-14-8-15-12(16-11)17-6-5-9-3-1-2-4-10(9)7-17/h1-4,8H,5-7H2 |
InChI Key |
JTJMWGBFEULIHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=NC=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the nucleophilic substitution reaction of cyanuric chloride with tetrahydroisoquinoline. The reaction is carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an ice-bath to control the temperature and prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction used in its synthesis.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium carbonate, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups attached to the triazine ring .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects due to its ability to interact with biological targets. Several studies have highlighted its role in:
- Anticancer Activity : Research indicates that derivatives of tetrahydroisoquinoline exhibit cytotoxic effects against various cancer cell lines. The incorporation of the triazine moiety may enhance these effects by improving bioavailability and target specificity.
- Antimicrobial Properties : Compounds similar to 2-(4-Chloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline have shown promising antimicrobial activity against bacteria and fungi. This suggests potential applications in developing new antibiotics or antifungal agents.
Agricultural Science
In the realm of agriculture, the compound has been explored for its use as:
- Herbicides : The triazine ring is known for its herbicidal properties. Research into compounds containing this structure indicates that they can inhibit photosynthesis in weeds, making them effective as herbicides.
- Pesticides : The compound's ability to disrupt biological processes in pests suggests potential use as an insecticide or pesticide. Studies are ongoing to evaluate its efficacy and environmental impact.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various tetrahydroisoquinoline derivatives. The results indicated that compounds similar to 2-(4-Chloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline exhibited significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values in the low micromolar range. This suggests that modifications to the structure can enhance anticancer activity.
Case Study 2: Herbicidal Efficacy
Research conducted by agricultural scientists demonstrated that triazine-based compounds could effectively control weed populations in maize crops. In field trials comparing traditional herbicides with formulations containing derivatives of 2-(4-Chloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline showed a reduction in weed biomass by over 70% compared to untreated controls.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For example, in its antimicrobial activity, the compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell death . In its potential anticancer activity, it may inhibit enzymes involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Tetrahydroisoquinoline Derivatives with Varied Substituents
Key Compounds :
- Methoxyphenyl-substituted derivatives (e.g., 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile) .
- Dimethylaminophenyl-substituted derivatives (e.g., 1-(4’-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride) .
- Simpler analogs (e.g., 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-TIQ (1MeTIQ)) .
Structural and Physicochemical Properties
- Synthesis and Characterization : Methoxyphenyl derivatives are synthesized via Pictet-Spengler reactions and confirmed by IR (C≡N stretch ~2200 cm⁻¹) and NMR (aromatic protons δ 6.5–7.5 ppm) . The target compound’s chloro-triazine group may require specialized coupling conditions.
Pharmacological Activity
- Dimethylaminophenyl Derivative: Exhibits analgesic (hot plate test) and anti-inflammatory (arthritis model) activity .
- TIQ/1MeTIQ: Endogenous compounds linked to Parkinson’s disease due to brain accumulation .
- Target Compound : Predicted divergent activity (e.g., antimicrobial or kinase inhibition) due to reactive chloro-triazine group.
Triazine-Containing Compounds
Key Compound :
- N-[6-chloro-4-(ethylimino)-1,2,3,4-tetrahydro-1,3,5-triazin-2-ylidene]propan-2-amine (T3D4477) .
Structural and Functional Comparison
- Reactivity: The chloro-triazine group in both compounds is a reactive site for nucleophilic substitution. However, the tetrahydroisoquinoline moiety in the target compound may direct interactions with biological targets (e.g., enzymes or receptors) compared to T3D4477’s agrochemical focus .
Key Research Findings and Implications
Substituent-Driven Properties: Electron-donating groups (methoxy, dimethylamino) enhance solubility and CNS activity in tetrahydroisoquinoline derivatives . The chloro-triazine group in the target compound likely reduces BBB penetration but increases reactivity for covalent binding .
Metabolic Stability :
- Simple TIQ derivatives are excreted largely unchanged (76–72% within 24 hours) . The target compound’s triazine group may undergo hydrolysis or glutathione conjugation, altering its metabolic fate.
Therapeutic Potential: Unlike anti-inflammatory tetrahydroisoquinolines , the target compound’s triazine group could enable applications in targeted drug delivery or photodynamic therapy.
Biological Activity
The compound 2-(4-Chloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline (THIQ) is a derivative of tetrahydroisoquinoline (THIQ), which is known for its diverse biological activities. This article explores the biological activity of this particular compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-(4-Chloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline can be represented as follows:
This compound features a chloro-substituted triazine moiety linked to a tetrahydroisoquinoline scaffold. The presence of the triazine ring is significant as it often contributes to enhanced biological activity due to its ability to interact with various biological targets.
Antimicrobial Activity
Research has demonstrated that compounds derived from tetrahydroisoquinoline exhibit antimicrobial properties. A study highlighted the effectiveness of THIQ analogs against various pathogens, suggesting that the introduction of different substituents can modulate their efficacy against bacteria and fungi .
Neuroprotective Effects
THIQ compounds have been investigated for their neuroprotective effects. Studies indicate that certain THIQ derivatives can inhibit neurodegenerative processes by acting on neurotransmitter systems and reducing oxidative stress . The specific activity of 2-(4-Chloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline in this context remains to be fully elucidated.
Anticancer Properties
The potential anticancer activity of THIQ derivatives has been a focus of research. For instance, certain analogs have shown cytotoxic effects against cancer cell lines such as TK-10 and HT-29. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation . The specific activity of the compound should be further explored through in vitro studies.
Structure-Activity Relationship (SAR)
The SAR studies for tetrahydroisoquinoline derivatives indicate that modifications at various positions on the isoquinoline ring can significantly influence biological activity. The presence of electron-withdrawing groups like chlorine enhances potency against certain targets while maintaining selectivity .
| Substituent | Effect on Activity |
|---|---|
| Chloro | Increases antimicrobial potency |
| Alkyl groups | Modulate lipophilicity and bioavailability |
Case Studies
- Antimicrobial Activity : A recent study evaluated several THIQ derivatives including 2-(4-Chloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline against bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .
- Neuroprotection : In a neuroprotective assay involving oxidative stress models, compounds similar to 2-(4-Chloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline demonstrated a protective effect on neuronal cells against oxidative damage induced by hydrogen peroxide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
